2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide
Description
BenchChem offers high-quality 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c29-17-21-26(24-15-8-16-34-24)27-22(13-7-14-23(27)32)30-28(21)35-18-25(33)31(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,8-12,15-16,26,30H,7,13-14,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJJBFOGVHXPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=CO5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that includes a hexahydroquinoline core, a cyano group, and a furan ring, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses several functional groups that may influence its biological activity:
| Functional Group | Description |
|---|---|
| Cyano Group | May enhance reactivity and interaction with biological targets. |
| Furan Ring | Known for potential anticancer properties. |
| Hexahydroquinoline | Core structure associated with various pharmacological effects. |
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the cyano group and furan ring may facilitate binding to these targets, potentially leading to the modulation of biological pathways. While detailed mechanisms remain to be fully elucidated, similar compounds have shown significant interactions in various studies.
Anticancer Activity
Research indicates that compounds with furan rings often exhibit anticancer properties . For instance, studies on furan-based derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial pathways. In particular:
- Cytotoxicity Studies : Compounds similar to the target compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4 | MCF-7 | 4.06 | Apoptosis induction |
| Compound 7 | MCF-7 | 2.96 | Cell cycle arrest |
Antibacterial Activity
Preliminary studies suggest potential antibacterial effects , particularly against Gram-negative bacteria. For example:
- The compound was tested against Escherichia coli and Pseudomonas aeruginosa, showing moderate inhibitory effects .
| Bacterial Strain | Inhibition Observed |
|---|---|
| Pseudomonas aeruginosa | Significant |
| Escherichia coli | Moderate |
Case Studies
- Furan Derivatives in Cancer Research : A study evaluated various furan-based compounds for their cytotoxicity against MCF-7 cells. Results indicated that certain derivatives had significant pro-apoptotic activities through intrinsic mitochondrial mechanisms .
- Chemical Reactivity Studies : Investigations into the reactivity of similar compounds highlighted their potential as precursors for synthesizing more complex molecules with enhanced biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
